3-Amino-7-chloro-1,2,4-benzotriazine-1-oxide
Overview
Description
3-Amino-7-chloro-1,2,4-benzotriazine-1-oxide is a chemical compound with the molecular formula C7H5ClN4O. It is a derivative of benzotriazine, characterized by the presence of an amino group at the 3-position, a chlorine atom at the 7-position, and an oxide group at the 1-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-7-chloro-1,2,4-benzotriazine-1-oxide typically involves the reaction of 7-chloro-1,2,4-benzotriazine with an appropriate amine under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the oxide group, converting it to a hydroxyl group or other reduced forms.
Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or thiourea.
Major Products:
Oxidation: Oxidized derivatives with modified amino groups.
Reduction: Reduced forms with hydroxyl groups.
Substitution: Substituted products with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
3-Amino-7-chloro-1,2,4-benzotriazine-1-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 3-Amino-7-chloro-1,2,4-benzotriazine-1-oxide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chlorine groups play a crucial role in binding to these targets, while the oxide group may participate in redox reactions. These interactions can modulate biological pathways, leading to the observed effects .
Comparison with Similar Compounds
3-Amino-1,2,4-benzotriazine-1-oxide: Lacks the chlorine atom at the 7-position.
7-Chloro-1,2,4-benzotriazine-1-oxide: Lacks the amino group at the 3-position.
3-Amino-7-chloro-1,2,4-benzotriazine: Lacks the oxide group at the 1-position
Uniqueness: 3-Amino-7-chloro-1,2,4-benzotriazine-1-oxide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the amino and chlorine groups, along with the oxide group, allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .
Properties
IUPAC Name |
7-chloro-1-oxido-1,2,4-benzotriazin-1-ium-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4O/c8-4-1-2-5-6(3-4)12(13)11-7(9)10-5/h1-3H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXILOAZZXVNKSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)[N+](=NC(=N2)N)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601028687 | |
Record name | 7-Chloro-1-oxido-1,2,4-benzotriazin-1-ium-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601028687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18671-92-6 | |
Record name | 3-Amino-7-chloro-1,2,4-benzotriazine-1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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